(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol
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Overview
Description
(1S,4S)-4-(1,4-Dioxaspiro[45]decan-2-yl)cyclopent-2-en-1-ol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable diol with a ketone under acidic conditions to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol: shares structural similarities with other spirocyclic compounds, such as spiro[4.5]decane derivatives and cyclopentene analogs.
Uniqueness
- The unique combination of the spirocyclic structure and the cyclopentene ring in this compound distinguishes it from other compounds. This distinct structure contributes to its specific chemical reactivity and potential applications.
Properties
CAS No. |
921770-73-2 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(1S,4S)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H20O3/c14-11-5-4-10(8-11)12-9-15-13(16-12)6-2-1-3-7-13/h4-5,10-12,14H,1-3,6-9H2/t10-,11-,12-/m1/s1 |
InChI Key |
WUMFEXLSPUEDQO-IJLUTSLNSA-N |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@H]3C[C@@H](C=C3)O |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3CC(C=C3)O |
Origin of Product |
United States |
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